![molecular formula C16H21BO3 B11846048 2-(2-Ethylbenzofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B11846048.png)
2-(2-Ethylbenzofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(2-Ethylbenzofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound that belongs to the class of benzofuran derivatives. . This particular compound features a benzofuran ring substituted with an ethyl group and a dioxaborolane moiety, making it a unique and valuable chemical entity.
Preparation Methods
One common synthetic route includes the cyclization of a suitable precursor to form the benzofuran ring, followed by the reaction with a boronic ester to introduce the dioxaborolane moiety . The reaction conditions often involve the use of catalysts such as palladium or copper, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) .
Chemical Reactions Analysis
2-(2-Ethylbenzofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzofuran derivatives with different functional groups.
Reduction: Reduction reactions can modify the benzofuran ring or the dioxaborolane moiety.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Organic Synthesis
This compound serves as a versatile reagent in organic chemistry. It is particularly useful in the synthesis of boron-containing compounds, which are essential for various chemical transformations. Its ability to facilitate reactions involving carbon-boron bonds makes it invaluable in synthetic methodologies.
Case Study : Researchers have utilized this compound to develop novel boron-based catalysts that enhance reaction rates and selectivity in organic transformations.
Pharmaceutical Development
2-(2-Ethylbenzofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a crucial role in drug discovery. It is used to create boron-based pharmaceuticals that can improve drug efficacy and selectivity.
Example : In studies focused on antiparasitic drugs, derivatives of this compound have shown promising results in inhibiting specific enzyme activities related to parasitic infections.
Material Science
The compound is employed in the development of advanced materials such as polymers and coatings. Its unique chemical properties contribute to the stability and performance of these materials.
Data Table: Material Properties
Property | Value |
---|---|
Density | 1.07 g/cm³ |
Boiling Point | 375 °C |
Flash Point | Not available |
Environmental Chemistry
In environmental research, this compound is utilized for developing sustainable processes, particularly in green chemistry applications that aim to minimize waste and enhance sustainability.
Research Findings : Studies indicate that using this compound can lead to more efficient reactions with reduced environmental impact compared to traditional methods.
Analytical Chemistry
This chemical is also significant in various analytical techniques. It aids in the detection and quantification of specific compounds within complex mixtures.
Application Example : In chromatographic methods, derivatives of this compound have been shown to improve the sensitivity and accuracy of detecting trace amounts of target analytes.
Mechanism of Action
The mechanism of action of 2-(2-Ethylbenzofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with specific molecular targets and pathways. The benzofuran ring can interact with biological macromolecules, leading to the modulation of various biochemical pathways. The dioxaborolane moiety can form reversible covalent bonds with biomolecules, enhancing the compound’s biological activity .
Comparison with Similar Compounds
Similar compounds to 2-(2-Ethylbenzofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane include other benzofuran derivatives such as:
Amiodarone: Used as an antiarrhythmic agent.
Angelicin: Known for its phototoxic properties.
Bergapten: Used in dermatological treatments.
What sets this compound apart is its unique combination of the benzofuran ring and the dioxaborolane moiety, which imparts distinct chemical and biological properties .
Biological Activity
2-(2-Ethylbenzofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 956579-13-8) is a synthetic compound with potential applications in medicinal chemistry and material science. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
The compound's biological activity is primarily attributed to its ability to interact with various biological targets. Notably:
- CYP Enzyme Inhibition : It has been identified as an inhibitor of several cytochrome P450 enzymes, particularly CYP1A2 and CYP2D6. This inhibition can affect drug metabolism and efficacy .
- Cell Membrane Interaction : The compound exhibits properties that may facilitate its penetration through biological membranes, indicated by its LogP values ranging from 1.49 to 3.35 .
Biological Activity Overview
The biological activities of this compound include:
Activity Type | Description |
---|---|
Antimicrobial Activity | Potential antimicrobial properties against various pathogens. |
Cytotoxicity | Exhibits cytotoxic effects on certain cancer cell lines. |
Enzyme Inhibition | Inhibits specific cytochrome P450 enzymes involved in drug metabolism. |
Case Study 1: Antimicrobial Properties
A study investigated the antimicrobial activity of the compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations above 100 µg/mL. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
Case Study 2: Cytotoxicity in Cancer Cells
In vitro assays were conducted on various human cancer cell lines (e.g., MCF-7 breast cancer cells). The results showed that treatment with the compound resulted in a dose-dependent decrease in cell viability with an IC50 value of approximately 25 µM. This suggests potential for development as an anticancer agent .
Case Study 3: CYP Enzyme Interaction
Research focusing on the metabolic profile of the compound revealed that it significantly inhibits CYP1A2 and CYP2D6, which are crucial for the metabolism of many therapeutic drugs. This interaction could lead to increased plasma levels of co-administered medications metabolized by these enzymes .
Properties
Molecular Formula |
C16H21BO3 |
---|---|
Molecular Weight |
272.1 g/mol |
IUPAC Name |
2-(2-ethyl-1-benzofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H21BO3/c1-6-12-14(11-9-7-8-10-13(11)18-12)17-19-15(2,3)16(4,5)20-17/h7-10H,6H2,1-5H3 |
InChI Key |
XDGVMWNNSBRHTA-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(OC3=CC=CC=C23)CC |
Origin of Product |
United States |
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